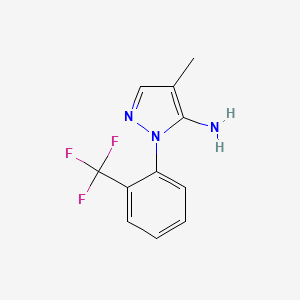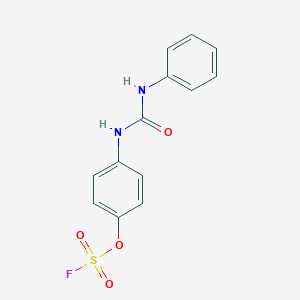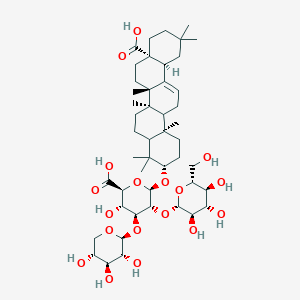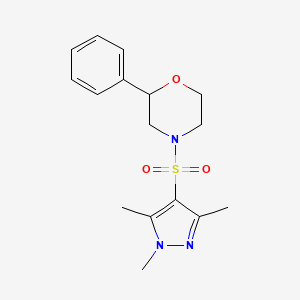
4-Methyl-1-(2-(Trifluormethyl)phenyl)-1H-pyrazol-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it an important entity in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and chemical resistance
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group in this compound could be crucial for its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities , indicating that this compound might also affect multiple biochemical pathways.
Result of Action
The compound’s trifluoromethyl group could potentially influence its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure with a trifluoromethyl group attached to a benzylamine moiety.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.
2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl): Another compound with a trifluoromethyl group, but with a different core structure.
Uniqueness
4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is unique due to its specific combination of a pyrazole ring and a trifluoromethyl-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
4-methyl-2-[2-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-6-16-17(10(7)15)9-5-3-2-4-8(9)11(12,13)14/h2-6H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGYQHDGLSLYBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=CC=C2C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,7-dimethyl-3-(2-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582753.png)
![N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2582754.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide](/img/structure/B2582756.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2582757.png)

![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-METHOXYBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2582760.png)
![N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2582761.png)
![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2582764.png)
![N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2582770.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2582772.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2582774.png)


